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molecular formula C7H13NO3 B031129 2-Butyrylaminopropionic acid CAS No. 59875-04-6

2-Butyrylaminopropionic acid

Cat. No. B031129
M. Wt: 159.18 g/mol
InChI Key: DTIMTCJMOWXMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878708B2

Procedure details

22.27 g (250 mmol) of D,L-alanine and 55.66 g (550 mmol) of triethylamine are dissolved in 250 ml of dichloromethane, and the solution is cooled to 0° C. 59.75 g (550 mmol) of trimethylsilyl chloride are added dropwise, and the solution is stirred at room temperature for 1 hour and at 40° C. for one hour. After cooling to −10° C., 26.64 g (250 mmol) of butyryl chloride are added dropwise, and the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour. With ice-cooling, 125 ml of water are added dropwise, and the reaction mixture is stirred at room temperature for 15 minutes. The aqueous phase is evaporated to dryness, the residue is triturated with acetone and the mother liquor is filtered off with suction. Following removal of the solvent, the residue is chromatographed. The resulting product is dissolved in 3N aqueous sodium hydroxide solution, and the resulting solution is evaporated to dryness. The residue is taken up in conc. HCl and again evaporated to dryness. The residue is triturated with acetone, the precipitated solid is filtered off with suction and the solvent is removed under reduced pressure. This gives 28.2 g (71%) of a viscous oil which crystallizes after some time.
Quantity
22.27 g
Type
reactant
Reaction Step One
Quantity
55.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
59.75 g
Type
reactant
Reaction Step Two
Quantity
26.64 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:19](Cl)(=[O:23])[CH2:20][CH2:21][CH3:22]>ClCCl.O>[C:19]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])(=[O:23])[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
22.27 g
Type
reactant
Smiles
NC(C)C(=O)O
Name
Quantity
55.66 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
59.75 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
26.64 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature for 1 hour and at 40° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −10° C.
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is triturated with acetone
FILTRATION
Type
FILTRATION
Details
the mother liquor is filtered off with suction
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product is dissolved in 3N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the resulting solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
again evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is triturated with acetone
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
This gives 28.2 g (71%) of a viscous oil which crystallizes after some time

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)(=O)NC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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